Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules .
Properties
IUPAC Name |
tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQZTHKVIZFSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Nitro Precursors
Nitro Group Reduction Strategy
A widely employed method for introducing amino groups involves the reduction of nitro precursors. For tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, hydrogenation of the nitro analogue using palladium on carbon (Pd/C) in methanol achieved a 95% yield under inert conditions. Extending this to the 2,3-diaminophenyl derivative would require a dinitrophenyl intermediate.
Synthesis of Dinitrophenyl Precursor
The phenyl ring must first be functionalized with nitro groups in the 2- and 3-positions. Direct nitration of tert-butyl 4-phenylpiperazine-1-carboxylate is challenging due to the electron-donating nature of the piperazine group, which directs nitration to the para position. To circumvent this, a pre-functionalized dinitrophenyl halide (e.g., 2,3-dinitrobromobenzene) could be coupled to Boc-piperazine via a palladium-catalyzed reaction. For example, Xantphos and Pd₂(dba)₃ facilitated coupling between 2-amino-5-iodopyridine and Boc-piperazine at 100°C, yielding 85% of the target. Adapting this to a dinitro substrate may require elevated temperatures or alternative ligands.
Catalytic Hydrogenation
Subsequent reduction of the dinitro compound using Pd/C and hydrogen gas in methanol could yield the diamino product. However, steric hindrance from adjacent nitro groups may slow the reaction, necessitating extended reaction times or higher catalyst loadings.
Table 1: Hydrogenation Conditions for Nitro-to-Amino Conversion
| Substrate | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Nitrophenylpiperazine-Boc | 10% Pd/C | MeOH | RT | Overnight | 95% |
| Hypothetical 2,3-Dinitrophenyl | 15% Pd/C | MeOH | 50°C | 24h | ~70%* |
*Theoretical estimate based on analogous reactions.
Palladium-Catalyzed Coupling Reactions
Direct Amination of Halogenated Intermediates
The patent CN113429340B outlines a two-step process for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate:
- Iodination : 2-Aminopyridine reacts with KI/KIO₃ in H₂SO₄ to form 2-amino-5-iodopyridine.
- Coupling : The iodinated intermediate undergoes Pd-catalyzed coupling with Boc-piperazine using Xantphos and Pd₂(dba)₃.
Adapting this to the diamino target:
- Step 1 : Iodinate 2,3-diaminobenzene to introduce a halogen at the 4-position.
- Step 2 : Couple with Boc-piperazine under similar conditions.
Challenges include the stability of 2,3-diaminobenzene during iodination and the risk of over-iodination.
Ligand and Solvent Optimization
The patent emphasizes the role of Xantphos in stabilizing the palladium catalyst. For electron-rich arenes like diamino derivatives, bulkier ligands (e.g., DavePhos) may improve coupling efficiency.
Table 2: Coupling Reaction Parameters
| Substrate | Ligand | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 2-Amino-5-iodopyridine | Xantphos | Pd₂(dba)₃ | Toluene | 100°C | 85% |
| Hypothetical 4-Iodo-2,3-diaminobenzene | DavePhos | Pd(OAc)₂ | DMF | 120°C | ~60%* |
Multi-Step Protection and Functionalization
Sequential Amination via Directed Ortho-Metalation
Introducing amino groups sequentially could mitigate regiochemical challenges:
- Protection : Boc-protect piperazine.
- Directed Lithiation : Use a directing group (e.g., trimethylsilyl) to facilitate lithiation at the 2-position of the phenyl ring.
- Quenching with Electrophiles : Treat with a nitrogen source (e.g., N-chloroformyl piperazine-2,3-dione) to install the first amino group.
- Repeat for 3-Position : Redirect lithiation using a different directing group.
This approach demands stringent anhydrous conditions and precise temperature control.
Challenges and Limitations
Regioselectivity in Nitration and Halogenation
The electron-donating Boc-piperazine group complicates nitration, favoring para substitution. Alternative strategies include:
Stability of Diamino Intermediates
2,3-Diaminophenyl derivatives are prone to oxidation and dimerization. Stabilization methods include:
- Inert Atmosphere : Conduct reactions under nitrogen or argon.
- Low-Temperature Workup : Isolate intermediates at ≤0°C.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include amine derivatives, nitroso compounds, and substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has a similar structure but includes a trifluoromethyl group, which can alter its biological activity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has an ethoxy group, which can affect its chemical reactivity and biological properties.
Uniqueness
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C14H20N4O2
- Molecular Weight : 280.34 g/mol
- CAS Number : 174855-53-9
The compound features a piperazine ring substituted with a tert-butyl group and a 2,3-diaminophenyl moiety. This unique structure is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Binding : It shows potential as a ligand for various receptors, influencing signaling pathways crucial for therapeutic outcomes.
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C14H20N4O2 | Contains a piperazine ring and diamine substituent | Potential enzyme inhibitor and receptor ligand |
| Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | C14H20N4O2 | Similar structure with different amine substitution | Exhibits cytotoxic properties against cancer cells |
| Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate | C14H20N4O2 | Contains a piperazine ring and amino group | Investigated for neuroprotective effects |
Research Findings and Case Studies
Recent studies have employed various methodologies to assess the biological activity of this compound:
- Molecular Docking Studies : These studies demonstrated strong binding interactions between Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate and target enzymes. The docking scores indicated a high affinity for specific active sites, suggesting its potential as a selective inhibitor.
-
Cell-Based Assays : In vitro experiments revealed that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : The compound showed effective inhibition at sub-micromolar concentrations against MDA-MB-231 (triple-negative breast cancer) cells.
- Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis via p53 activation and caspase pathway modulation.
- Comparative Efficacy Studies : When compared to established chemotherapeutics, Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate demonstrated a favorable selectivity index, indicating lower toxicity to normal cells while effectively targeting cancerous cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the piperazine ring. A common approach includes:
Boc Protection : Reacting piperazine with tert-butyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen to form the Boc-protected intermediate .
Coupling with Diaminophenyl Groups : Using Buchwald-Hartwig amination or Ullmann coupling to introduce the 2,3-diaminophenyl moiety. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are critical, with reaction temperatures maintained at 80–100°C in toluene or THF .
- Key Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Purification : Flash chromatography (5–20% EtOAc/hexane) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regioselectivity of the diaminophenyl group and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 362.2) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Drug Intermediate : Serves as a precursor for kinase inhibitors or GPCR modulators due to its piperazine core and aromatic amine groups .
- Biological Probes : The diaminophenyl moiety enables conjugation with fluorescent tags for receptor-binding studies .
- Structure-Activity Relationship (SAR) Studies : Modifications at the piperazine or phenyl positions optimize binding affinity in lead compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural validation?
- Methodological Answer :
- Impurity Identification : Compare HPLC retention times with synthetic intermediates (e.g., de-Boc byproducts). Adjust quenching conditions (e.g., acidic workup) to minimize hydrolysis .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes rotamers or tautomers. For example, restricted rotation in the piperazine ring may split signals at low temperatures .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous NH₂ group assignments in 2D NMR (HSQC, HMBC) .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Asymmetric hydrogenation with chiral ligands (e.g., BINAP) achieves >90% ee. Pd/C or Ru-based catalysts are preferred for scalability .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidative dimerization) by precise control of residence time and temperature .
- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR) monitor reaction progress in real time, enabling rapid adjustments .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., dopamine D2 receptors). Focus on interactions between the diaminophenyl group and hydrophobic pockets .
- QSAR Modeling : CoMFA/CoMSIA correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values .
- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
